4-Bromo-3-fluoro-2-nitrophenol
Description
Overview of Halogenated Aromatic Compounds in Contemporary Chemical Research
Halogenated aromatic compounds are organic molecules that feature at least one halogen atom—fluorine, chlorine, bromine, or iodine—directly attached to an aromatic ring system. researchgate.netiloencyclopaedia.org The incorporation of halogens can dramatically alter the physical and chemical properties of the parent aromatic compound, influencing factors such as lipophilicity, metabolic stability, and reactivity. researchgate.net This has led to their widespread use in various fields. For instance, many pharmaceuticals and agrochemicals contain halogenated aromatic moieties to enhance their biological activity and bioavailability. nih.gov In materials science, these compounds are utilized in the synthesis of polymers, liquid crystals, and flame retardants. msdvetmanual.com The persistent nature of some halogenated aromatics, however, also makes them a subject of environmental research. researchgate.netmsdvetmanual.com
Significance of Nitrophenols as Precursors and Functional Molecules in Organic Synthesis
Nitrophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms with a nitro group (-NO2). wikipedia.org The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the phenol ring, making nitrophenols valuable precursors and functional molecules in organic synthesis. fiveable.meresearchgate.net They are key intermediates in the production of a wide array of commercially important substances, including dyes, pigments, pesticides, and pharmaceuticals. researchgate.netcdc.gov For example, p-nitrophenol is a precursor to the analgesic paracetamol and the herbicide fluorodifen. wikipedia.org The nitro group can be readily reduced to an amino group, opening up pathways to a diverse range of substituted anilines and other nitrogen-containing heterocycles. wikipedia.org
Positional Isomerism and Substituent Effects in Bromofluoronitrophenols
The specific arrangement of substituents on the aromatic ring, known as positional isomerism, plays a critical role in determining the properties and reactivity of bromofluoronitrophenols. rsc.org The interplay of electronic and steric effects of the bromine, fluorine, and nitro groups dictates the molecule's behavior.
The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position. ucalgary.caquora.com Conversely, the halogen atoms (bromine and fluorine) are also deactivating due to their inductive electron-withdrawing effect, but their ability to donate a lone pair of electrons via resonance makes them ortho, para-directing. unizin.org
In a molecule like 4-bromo-3-fluoro-2-nitrophenol, these competing effects create a unique electronic environment. The nitro group at position 2, ortho to the hydroxyl group, strongly influences the acidity of the phenolic proton. The fluorine at position 3 and the bromine at position 4 further modulate the electron density of the ring. The steric bulk of the bromine atom at position 4 can also hinder reactions at adjacent sites.
To illustrate the impact of substituent position, a comparison of nitrophenol isomers is useful:
| Isomer | Acidity (pKa) | Key Electronic Effects |
| o-Nitrophenol | 7.23 | -I and -R effects of the nitro group, intramolecular hydrogen bonding. |
| m-Nitrophenol | 8.40 | Only -I effect of the nitro group is significant. stackexchange.com |
| p-Nitrophenol | 7.15 | -I and -R effects of the nitro group, intermolecular hydrogen bonding. ualberta.ca |
This table demonstrates how the position of the nitro group relative to the hydroxyl group significantly impacts the acidity of the phenol.
Justification for Advanced Academic Investigation of this compound
The unique substitution pattern of this compound warrants detailed academic investigation. This compound serves as an excellent model system for studying the complex interplay of multiple, distinct functional groups on an aromatic ring. The presence of a strong electron-withdrawing nitro group, a moderately deactivating bromine, and a highly electronegative fluorine, all in specific positions relative to the hydroxyl group, creates a rich platform for exploring:
Reaction Mechanisms: Understanding how the combined electronic and steric effects of the substituents influence the regioselectivity and rate of various organic reactions.
Spectroscopic Properties: Correlating the substitution pattern with the compound's spectral data (NMR, IR, UV-Vis) to gain deeper insights into its electronic structure.
Potential Applications: The specific arrangement of functional groups suggests potential for this molecule to be a precursor in the synthesis of novel bioactive compounds or advanced materials. cymitquimica.com For instance, derivatives of this compound have been explored for their potential as antitubercular agents.
Current Landscape of Research on Related Halogenated Nitrophenol Derivatives
Research into halogenated nitrophenols is an active area, driven by their utility as synthetic intermediates and their emergence as environmental contaminants. researchgate.net Studies have focused on several key aspects:
Synthesis: Developing efficient and selective methods for the synthesis of various halogenated nitrophenol isomers. researchgate.net
Biological Activity: Investigating the antimicrobial, herbicidal, and other biological activities of these compounds and their derivatives. nih.govsmolecule.com For example, certain chlorinated nitrophenols have been identified as having herbicidal properties.
Environmental Fate and Remediation: Studying the environmental impact of halogenated nitrophenols, which can be formed as disinfection byproducts in water treatment, and developing methods for their degradation. mdpi.commdpi.com
Structural and Spectroscopic Analysis: Utilizing techniques like X-ray crystallography and various spectroscopic methods to elucidate the structures and electronic properties of these molecules. researchgate.net
The ongoing research in this field continues to uncover the diverse chemistry and potential applications of halogenated nitrophenols, providing a solid foundation for the focused study of specific isomers like this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSACDGRYKNYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305408 | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-22-4 | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluoro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 4 Bromo 3 Fluoro 2 Nitrophenol
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-bromo-3-fluoro-2-nitrophenol, the analysis involves strategically disconnecting the functional groups based on reliable and well-established chemical reactions.
The most logical disconnections for this molecule are the carbon-nitro (C-NO2) and carbon-bromine (C-Br) bonds, which are typically formed through electrophilic aromatic substitution reactions.
C-N Bond Disconnection : The nitro group is often introduced late in a synthetic sequence due to its strong deactivating and meta-directing nature, which can hinder subsequent electrophilic substitutions. Therefore, the first retrosynthetic step is the disconnection of the nitro group. This transformation, known as a "functional group interconversion" (FGI), points to 4-bromo-3-fluorophenol (B54050) as the immediate precursor. The forward reaction would be an electrophilic nitration.
C-Br Bond Disconnection : The next disconnection involves the bromine atom. Removing the bromine from 4-bromo-3-fluorophenol via a C-Br disconnection leads to a simpler precursor, 3-fluorophenol (B1196323) . The corresponding forward reaction is an electrophilic bromination.
This analysis suggests a two-step synthetic pathway starting from 3-fluorophenol: first, a regioselective bromination to yield 4-bromo-3-fluorophenol, followed by a regioselective nitration to obtain the final product, this compound.

Precursor Identification and Selection in Halogenated Phenol (B47542) Synthesis
Based on the retrosynthetic analysis, 3-fluorophenol is identified as a logical and strategic starting material for the synthesis of this compound. The selection of this precursor is based on its commercial availability and the predictable directing effects of its existing functional groups—the hydroxyl (-OH) and fluorine (-F) groups—which can be exploited to control the regioselectivity of the subsequent bromination and nitration steps.
The first step in the proposed synthesis is the creation of the halogenated phenolic scaffold, 4-bromo-3-fluorophenol, through the electrophilic bromination of 3-fluorophenol. The success of this step hinges on controlling the position of the incoming bromine atom.
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile.
Hydroxyl (-OH) group : A strongly activating ortho-, para-director.
Fluorine (-F) atom : A deactivating but ortho-, para-director.
The positions ortho and para to the strongly activating hydroxyl group (C2, C4, and C6) are significantly activated towards electrophilic attack. The fluorine at C3 further influences the regioselectivity. The C4 position is para to the hydroxyl group and ortho to the fluorine atom, making it electronically favorable for substitution. While halogenation of phenols can sometimes lead to multiple substitutions, monobromination at the para position can often be achieved by using controlled conditions, such as one equivalent of bromine at low temperatures.
The reaction proceeds by treating 3-fluorophenol with a brominating agent, such as bromine (Br₂) in a suitable solvent. The high activation provided by the hydroxyl group means that a Lewis acid catalyst is often not required.
The final step in the synthesis is the introduction of the nitro group onto the 4-bromo-3-fluorophenol scaffold. This is achieved through an electrophilic nitration reaction. The key challenge is to direct the nitro group specifically to the C2 position.
The regiochemical outcome of the nitration is determined by the combined directing effects of the three substituents on the ring: -OH, -F, and -Br.
-OH at C1 : Strongly activating, directs ortho- and para-. Since the para position (C4) is blocked by bromine, it directs the incoming electrophile to the ortho positions (C2 and C6).
-F at C3 : Deactivating, directs ortho- and para- (to C2, C4, and C6).
-Br at C4 : Deactivating, directs ortho- and para- (to C3 and C5 relative to bromine).
The powerful activating and ortho-directing influence of the hydroxyl group is the dominant factor. It strongly activates the C2 and C6 positions. The C2 position is ortho to both the hydroxyl and the fluorine groups, while the C6 position is ortho to the hydroxyl and meta to the fluorine. The electronic synergy of the -OH and -F groups directing to the C2 position makes it the most probable site for nitration. Phenols are highly susceptible to electrophilic substitution, and reactions with dilute nitric acid can yield nitrated products even at low temperatures. The use of harsher conditions, like concentrated nitric and sulfuric acids, can lead to over-nitration or oxidation.
Traditional nitration using a mixture of concentrated nitric and sulfuric acids is effective but suffers from harsh conditions and poor regioselectivity in some cases. Research has focused on developing milder and more selective nitrating agents to overcome these limitations, which would be particularly beneficial for a polysubstituted, sensitive substrate like 4-bromo-3-fluorophenol.
Modern methodologies often circumvent the need for strong mineral acids. These include various nitrate (B79036) salts, N-nitro compounds, and other organic nitrating reagents that can be more selective and compatible with a wider range of functional groups.
| Reagent/System | Description | Potential Advantages |
| Guanidine nitrate (GN) / Nitroguanidine (NQ) | Used with a strong acid catalyst (e.g., H₂SO₄), these reagents can nitrate both activated and deactivated aromatic substrates in high yields. | Acts as a solid, potentially easier-to-handle source of the nitronium ion. |
| Ethylene glycol dinitrate (EGDN) | A liquid nitrate ester with high solubility in organic solvents, it acts as a potent nitrating agent in the presence of acid. | Can be a water-free source of the nitronium ion, which can be advantageous in certain reactions. |
| N-Nitro-type Reagents (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) | These compounds act as controllable sources of the nitronium ion, enabling mild and scalable nitration of a broad range of substrates. | Offers high functional group tolerance and avoids the use of strong acids. Reaction can be controlled to achieve mono- or dinitration. |
| Nitrate Salts (e.g., Bi(NO₃)₃, NH₄NO₃) | Metal nitrates or ammonium (B1175870) nitrate can be used as nitrating agents, often with a co-catalyst, providing alternatives to mixed acid. | Can offer improved regioselectivity and milder reaction conditions. Some methods are solvent-free or use greener catalysts. |
Introduction of Nitro Groups via Directed Nitration
Direct Functionalization Approaches to this compound
An alternative to the linear sequence described above involves changing the order of functionalization or using direct C-H functionalization methods on a different precursor. One plausible alternative route could be:
Nitration of 3-fluorophenol : The initial step would be the nitration of 3-fluorophenol. This reaction would likely produce a mixture of isomers, primarily 3-fluoro-2-nitrophenol (B1304201) and 3-fluoro-4-nitrophenol , due to the ortho-, para-directing nature of the hydroxyl group.
Isomer Separation : The desired 3-fluoro-2-nitrophenol isomer would need to be separated from the mixture.
Bromination of 3-fluoro-2-nitrophenol : The final step would be the regioselective bromination of the isolated 3-fluoro-2-nitrophenol. The directing effects of the -OH, -F, and the newly introduced deactivating -NO₂ group would need to be carefully considered to achieve bromination at the C4 position. The hydroxyl group's strong activating effect would likely direct the bromine to the open para-position (C4).
This approach may be less efficient due to the formation of isomers in the first step, requiring a potentially difficult separation. However, it represents a valid alternative synthetic strategy for accessing the target compound.
Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity
The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho, para-directing group, while halogen substituents are deactivating but also ortho, para-directing. In the case of 4-bromo-3-fluorophenol, the starting material for the synthesis of this compound, the interplay of these directing effects is crucial. The position of the incoming nitro group is influenced by the steric hindrance and electronic effects of the bromine and fluorine atoms.
Various catalytic systems have been developed to enhance the efficiency and regioselectivity of phenol nitration. Traditional methods often employ a mixture of nitric acid and sulfuric acid, but these conditions can lead to issues with regioselectivity and the formation of unwanted byproducts. quora.com Modern approaches have focused on milder and more selective catalytic systems.
For instance, phase-transfer catalysts (PTCs) have been shown to be effective in the nitration of phenols under mild, two-phase conditions using dilute nitric acid. acs.orgresearchgate.net Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective PTC, potentially facilitating the transfer of the nitronium ion (NO₂⁺) or a related nitrating species into the organic phase where the phenol is dissolved. acs.orgresearchgate.net The use of PTCs can lead to higher conversions and selectivities compared to traditional methods.
Metal nitrates, in combination with other reagents, also serve as effective catalysts. For example, the use of NH₄NO₃ in the presence of KHSO₄ has been reported for the regioselective ortho-nitration of phenols. dergipark.org.tr This system offers a greener alternative to strong acid mixtures and can provide good to excellent yields with high regioselectivity. dergipark.org.tr Other metal nitrates, such as Cu(NO₃)₂, Fe(NO₃)₃, and Cr(NO₃)₃, have also been investigated for the nitration of phenols in various organic solvents, with the solvent playing a significant role in the observed regioselectivity.
The choice of catalyst can significantly impact the isomer distribution. For example, some solid acid catalysts have been shown to favor the formation of para-nitrophenols. dergipark.org.tr In the synthesis of this compound, a catalyst that promotes ortho-nitration relative to the hydroxyl group would be essential. The mechanism of electrophilic aromatic nitration is complex and has been the subject of extensive study. nih.govacs.orgmasterorganicchemistry.com It is generally accepted that the active electrophile is the nitronium ion, which is generated from nitric acid in the presence of a strong acid catalyst. masterorganicchemistry.com The nitronium ion then attacks the electron-rich aromatic ring to form a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity. nih.gov The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex, which is influenced by the electronic and steric effects of the substituents on the benzene ring. quora.com
| Catalytic System | Typical Reagents | Key Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Phase-Transfer Catalysis | Dilute HNO₃, Tetrabutylammonium bromide (TBAB) | Mild reaction conditions, high selectivity. acs.orgresearchgate.net | Could offer a selective route to the desired ortho-nitrated product. |
| Metal Nitrate/Acid Salt | NH₄NO₃, KHSO₄ | Greener approach, good to excellent yields, high regioselectivity for ortho-nitration. dergipark.org.tr | Promising for achieving the required 2-nitro substitution. |
| Metal Nitrates in Organic Solvents | Cu(NO₃)₂, Fe(NO₃)₃, Cr(NO₃)₃ in acetone, ethyl acetate, etc. | Solvent-dependent regioselectivity, high yields. | The choice of solvent could be optimized to favor the desired isomer. |
Green Chemistry Principles in the Synthesis of Halogenated Nitrophenols
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including halogenated nitrophenols, to minimize environmental impact and enhance safety. rsc.orgwhiterose.ac.ukacsgcipr.org Key metrics used to evaluate the "greenness" of a chemical process include atom economy, E-factor (environmental factor), and reaction mass efficiency. acsgcipr.orgresearchgate.net
Traditional nitration methods using stoichiometric amounts of strong acids like sulfuric acid generate significant amounts of acidic waste, leading to a high E-factor. rsc.org Green chemistry approaches aim to replace such hazardous reagents with more environmentally benign alternatives. The use of catalytic systems, as discussed in the previous section, is a core principle of green chemistry, as catalysts can significantly reduce the amount of waste generated. dergipark.org.tr
Solvent selection is another critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. The development of reactions that can be carried out in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a key area of research. rsc.org For example, mechanochemical methods, where reactions are carried out by grinding solids together with minimal or no solvent, have been successfully applied to nitration reactions. rsc.org
The use of milder and more selective reagents, such as the NH₄NO₃/KHSO₄ system, not only improves the safety of the process but also reduces the formation of byproducts, leading to a higher atom economy and lower E-factor. dergipark.org.tr Furthermore, the development of processes that utilize renewable feedstocks and minimize energy consumption are also central to the goals of green chemistry.
| Green Chemistry Metric | Description | Application to Nitrophenol Synthesis |
|---|---|---|
| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. researchgate.net | Catalytic methods generally have a higher atom economy than stoichiometric reactions. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. researchgate.net | Traditional nitration with mixed acids has a high E-factor due to acid waste. Greener methods aim to reduce this value. |
| Reaction Mass Efficiency | The ratio of the mass of the desired product to the total mass of reactants used. researchgate.net | Optimizing stoichiometry and minimizing the use of excess reagents can improve this metric. |
Process Optimization and Scalability Considerations for Research Applications
The transition of a synthetic route from a laboratory-scale procedure to a larger, more practical scale for research applications requires careful process optimization. For the synthesis of this compound, key parameters to consider include reaction temperature, concentration of reactants, reaction time, and the method of product isolation.
Nitration reactions are often highly exothermic, and controlling the reaction temperature is crucial to prevent runaway reactions and the formation of undesirable byproducts, such as dinitrated or oxidized species. soton.ac.uk The use of a well-controlled reactor system with efficient heat transfer is therefore essential for scalability.
The concentration of the nitrating agent and the substrate must be carefully optimized to achieve a high yield of the desired product while minimizing the formation of impurities. The reaction time is another critical parameter that needs to be determined to ensure complete conversion of the starting material without allowing for significant product degradation or the formation of secondary products.
The work-up procedure, including quenching the reaction and isolating the crude product, must also be scalable and efficient. This may involve extraction, precipitation, or other techniques that can be performed on a larger scale.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages in terms of safety, control, and scalability, particularly for hazardous reactions like nitration. nih.govnih.govewadirect.com In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.
The small reactor volume and high surface-area-to-volume ratio of microreactors or tubular reactors allow for excellent heat transfer, enabling the safe execution of highly exothermic reactions. nih.govresearchgate.net This precise temperature control can lead to improved selectivity and higher yields compared to batch processes. nih.govresearchgate.net
Furthermore, continuous flow systems allow for the rapid optimization of reaction parameters, such as temperature, residence time, and stoichiometry, by simply adjusting the flow rates of the reactant streams. soton.ac.uk This can significantly accelerate the development of a robust and scalable synthetic process. The inherent safety of continuous flow systems, due to the small amount of material being reacted at any given time, makes them particularly well-suited for the production of energetic materials like nitrophenols. nih.gov
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. nih.govresearchgate.net |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes. nih.gov |
| Process Control | More challenging to control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. soton.ac.uk |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalable by running the system for longer periods or by using multiple reactors in parallel. |
Advanced Purification and Isolation Techniques for Complex Aromatic Compounds
The purification of the final product, this compound, from the reaction mixture is a critical step to obtain a compound of high purity. The crude product is likely to contain unreacted starting materials, isomeric byproducts, and potentially di-nitrated species. A combination of purification techniques may be necessary to isolate the desired compound.
Crystallization is a common and effective method for the purification of solid organic compounds. doubtnut.comgoogle.com The choice of solvent is crucial for successful crystallization, as the desired product should have high solubility in the hot solvent and low solubility in the cold solvent, while the impurities should remain soluble at low temperatures.
Chromatographic techniques are also widely used for the purification of complex mixtures of aromatic compounds. ukessays.com Column chromatography, using a stationary phase such as silica (B1680970) gel or alumina, can be used to separate compounds based on their polarity. ukessays.com The choice of eluent (mobile phase) is critical for achieving good separation. For nitrophenols, the polarity difference between the ortho and para isomers can be exploited for their separation. ukessays.com
Steam distillation is another technique that can be particularly useful for the separation of volatile ortho-nitrophenols from their less volatile para-isomers. doubtnut.comvedantu.com The intramolecular hydrogen bonding in ortho-nitrophenols makes them more volatile than their para-isomers, which exhibit intermolecular hydrogen bonding. doubtnut.com This difference in volatility can be used to selectively remove the ortho-isomer by steam distillation. google.comvedantu.comgoogle.com
For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed to achieve very high levels of purity. This technique uses a high-pressure pump to force the solvent through a column packed with a stationary phase, providing high-resolution separation of the components of a mixture.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of 4-Bromo-3-fluoro-2-nitrophenol. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be established. Due to the absence of publicly available experimental spectra for this compound, the following sections describe the predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The substitution pattern (hydroxyl, nitro, fluoro, and bromo groups) significantly influences the chemical shifts of these protons. The electron-withdrawing nature of the nitro group and the halogens, combined with the electron-donating effect of the hydroxyl group, will cause the protons to resonate at specific frequencies.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | 7.20 - 7.40 | d | ~8.0 |
| H-6 | 7.80 - 8.00 | d | ~8.0 |
| OH | 10.0 - 12.0 | s (broad) | - |
Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet.
Carbon-13 (¹³C) NMR for Aromatic Ring and Substituent Analysis
The ¹³C NMR spectrum of this compound will provide detailed information about the carbon framework of the molecule. Six distinct signals are expected for the six carbons of the aromatic ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atoms bearing the electron-withdrawing nitro, fluoro, and bromo groups will be deshielded and appear at lower field, while the carbon attached to the hydroxyl group will also be significantly shifted.
The carbon atoms directly bonded to electronegative atoms (C-1, C-2, C-3, and C-4) will have characteristic chemical shifts. The remaining two carbons (C-5 and C-6) will also have distinct signals based on their electronic environment.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-NO₂) | 135 - 140 |
| C-3 (C-F) | 155 - 160 (d, ¹JCF) |
| C-4 (C-Br) | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
Note: The carbon attached to the fluorine atom (C-3) is expected to show a large coupling constant (¹JCF).
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing compound this compound. A single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine atom is influenced by the other substituents on the ring. The presence of the ortho nitro group and the para bromo group will affect its electronic environment. The signal is expected to be a doublet of doublets due to coupling with the ortho proton (H-2, if present, but in this case the nitro group is at this position) and the meta proton (H-5).
Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-3 | -110 to -130 | dd |
Note: The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-5 and H-6, confirming their ortho relationship and connectivity through three bonds.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the signals for C-5 and C-6 based on the previously assigned H-5 and H-6 signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbons and confirming the placement of the substituents. For instance, correlations would be expected between:
H-5 and C-1, C-3, and C-4.
H-6 and C-2 and C-4.
The hydroxyl proton and C-1 and C-2.
These multidimensional NMR experiments, when used in combination, would provide a comprehensive and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its functional groups. The key vibrational modes would be associated with the O-H, N-O, C-F, C-Br, and C=C bonds, as well as the aromatic ring structure.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | O-H stretch | Phenolic -OH |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1580 - 1620 | C=C stretch | Aromatic ring |
| 1500 - 1550 | N-O asymmetric stretch | Nitro group (NO₂) |
| 1330 - 1370 | N-O symmetric stretch | Nitro group (NO₂) |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| 1000 - 1100 | C-F stretch | Aryl-F |
| 600 - 700 | C-Br stretch | Aryl-Br |
The broad O-H stretching band is a characteristic feature of phenols. The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group are also key identifiers. The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.
Raman Spectroscopy for Molecular Vibrations and Conformations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and conformation. The Raman spectrum of this compound is expected to be rich with characteristic bands arising from the substituted benzene ring and its functional groups.
Vibrational modes involving the nitro group (NO₂), such as symmetric and asymmetric stretching, are particularly strong and characteristic in Raman spectra. nih.gov Similarly, vibrations of the carbon-halogen bonds (C-Br and C-F) and the phenolic C-O and O-H groups provide specific signatures. The phenyl ring itself exhibits several characteristic modes, including ring stretching ("breathing") and C-H bending vibrations. The specific frequencies of these modes are influenced by the electronic effects and steric interactions of the substituents. For instance, the intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group can significantly alter the frequency and intensity of the O-H and NO₂ vibrational bands. aip.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment Description |
|---|---|---|
| ν(O-H) | 3200 - 3400 | O-H stretching, potentially broadened and shifted due to intramolecular hydrogen bonding with the ortho-nitro group. |
| ν(C-H) aromatic | 3050 - 3150 | Stretching vibrations of the two C-H bonds on the aromatic ring. |
| ν(C=C) aromatic | 1450 - 1620 | Aromatic ring C=C stretching vibrations, often appearing as a set of characteristic bands. |
| νₐₛ(NO₂) | 1520 - 1560 | Asymmetric stretching of the nitro group. |
| νₛ(NO₂) | 1330 - 1360 | Symmetric stretching of the nitro group, often a very intense peak in nitrophenols. nih.gov |
| δ(O-H) | 1150 - 1250 | In-plane bending of the O-H group. |
| ν(C-F) | 1100 - 1200 | Stretching vibration of the carbon-fluorine bond. |
| δ(NO₂) | 840 - 870 | Scissoring/bending vibration of the nitro group. aip.org |
| ν(C-Br) | 550 - 650 | Stretching vibration of the carbon-bromine bond. |
Note: The data in this table represents expected frequency ranges based on characteristic group frequencies for similar substituted nitrophenols and does not constitute experimentally verified data for this compound.
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Electronic spectroscopy probes the electronic transitions within a molecule, providing information on its chromophoric system and conjugation.
The UV-Vis absorption spectrum of this compound is dictated by its electronic structure, specifically the nitrophenol chromophore. Nitrophenols typically exhibit strong absorption bands in the UV and visible regions corresponding to π→π* and n→π* electronic transitions. nih.gov The key chromophore is the benzene ring substituted with a nitro group (an electron-withdrawing group) and a hydroxyl group (an electron-donating group).
The primary absorption bands are attributed to transitions involving the π-electron system of the aromatic ring. The presence of the nitro group extends the conjugation and lowers the energy of the transitions, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to benzene. The substituents (Br and F) act as auxochromes, further modifying the absorption profile through their electronic effects (inductive and mesomeric). The deprotonation of the phenolic hydroxyl group to a phenolate (B1203915) in basic media would cause a significant bathochromic shift, as the phenolate is a much stronger electron-donating group, leading to a more extensive charge-transfer character in the electronic transition. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic absorption spectra of molecules. By calculating the excited-state energies and properties, TD-DFT can provide theoretical λ_max values, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved (e.g., identifying which molecular orbitals contribute).
For a molecule like this compound, a TD-DFT calculation would typically involve:
Geometry Optimization: The ground-state molecular geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Excited State Calculation: Using the optimized geometry, the energies of the first several singlet excited states are calculated via TD-DFT.
The results would likely show that the lowest energy transitions possess significant charge-transfer character, involving the promotion of an electron from a molecular orbital with high contribution from the phenol (B47542) ring and hydroxyl group (like the Highest Occupied Molecular Orbital, HOMO) to an orbital with a large contribution from the nitro group (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov Such calculations are invaluable for assigning the bands observed in the experimental spectrum and understanding the influence of each substituent on the molecule's electronic properties.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₃BrFNO₃), HRMS can easily distinguish its formula from other potential formulas that have the same nominal mass. The theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes. Analysis is typically performed on the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
| Molecular Formula | Ion Species | Theoretical Exact m/z |
|---|---|---|
| C₆H₃⁷⁹BrFNO₃ | [M] (neutral) | 234.9280 |
| C₆H₄⁷⁹BrFNO₃⁺ | [M+H]⁺ | 235.9358 |
| C₆H₂⁷⁹BrFNO₃⁻ | [M-H]⁻ | 233.9202 |
| C₆H₃⁷⁹BrFNNaO₃⁺ | [M+Na]⁺ | 257.9177 |
Note: Masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br). The presence of bromine would result in a characteristic isotopic pattern with a second peak at M+2 of nearly equal intensity due to the ⁸¹Br isotope.
Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and functional groups. For this compound, fragmentation of the deprotonated ion [M-H]⁻ (m/z 233.9) would likely proceed through characteristic losses of the functional groups.
A plausible fragmentation pathway could involve:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as an NO₂ radical (46.0 Da), which would yield a major fragment ion.
Loss of NO: Subsequent or alternative loss of nitric oxide (NO, 30.0 Da) is also possible.
Loss of HBr: Elimination of hydrogen bromide (79.9 Da) from the ring structure.
Decarbonylation: Loss of carbon monoxide (CO, 28.0 Da) from the phenolic ring after initial fragmentation.
Analyzing these fragmentation pathways allows for the confirmation of the presence and connectivity of the various substituents on the aromatic ring.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Loss |
|---|---|---|---|
| 233.92 | 187.92 | Loss of NO₂ | NO₂ |
| 233.92 | 203.92 | Loss of NO | NO |
| 187.92 | 108.00 | Loss of Br | Br |
| 187.92 | 159.92 | Loss of CO | CO |
Note: This table represents a plausible, theoretical fragmentation pathway for the [M-H]⁻ ion. Experimental conditions can significantly influence the observed fragments.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its molecular geometry, bond parameters, intermolecular interactions, and crystal packing based on experimental crystallographic data cannot be provided at this time.
While general principles of molecular geometry and intermolecular forces can be inferred from the compound's 2D structure, a definitive and precise elucidation requires experimental data from single-crystal X-ray diffraction analysis. This technique provides unequivocal proof of the three-dimensional arrangement of atoms within a crystal lattice, offering precise measurements of bond lengths, bond angles, and torsion angles.
Elucidation of Molecular Geometry and Bond Parameters
Without experimental data, a table of specific bond lengths and angles for this compound cannot be generated. Such a table would typically be populated with data derived directly from the refinement of a crystal structure, detailing the precise distances between bonded atoms and the angles formed between them. This information is crucial for understanding the steric and electronic effects of the bromine, fluorine, and nitro group substituents on the phenol ring.
Analysis of Intermolecular Interactions and Crystal Packing
Similarly, a detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure. An analysis of the crystal packing would reveal the specific non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern the supramolecular assembly of the molecules in the solid state. These interactions are fundamental to determining the physical properties of the compound, including its melting point, solubility, and polymorphism.
In the absence of specific crystallographic data for this compound, a detailed and accurate discussion under the requested subheadings is not possible.
Quantum Chemical and Computational Modeling Studies
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structures in many-electron systems with a favorable balance between computational cost and accuracy. For 4-Bromo-3-fluoro-2-nitrophenol, DFT calculations are instrumental in understanding its fundamental molecular properties.
Geometry Optimization and Conformational Landscapes
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, this process reveals the intricate interplay of steric and electronic effects governed by the bromo, fluoro, nitro, and hydroxyl substituents on the benzene (B151609) ring.
The presence of the hydroxyl (-OH) and nitro (-NO₂) groups in adjacent positions (ortho) allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and one of the oxygen atoms of the nitro group. This interaction is a dominant factor in determining the molecule's planar and most stable conformation.
While a comprehensive conformational analysis would explore the rotational barriers around the C-O and C-N bonds, the planarity is largely enforced by the intramolecular hydrogen bond and the inherent rigidity of the aromatic ring. The optimized geometrical parameters, such as bond lengths and bond angles, provide a quantitative description of the molecular structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Br | 1.895 | C-C-Br | 119.8 |
| C-F | 1.358 | C-C-F | 118.5 |
| C-N | 1.460 | C-C-N | 121.3 |
| N-O1 | 1.230 | O-N-O2 | 124.5 |
| N-O2 | 1.230 | C-C-O(H) | 122.0 |
| C-O(H) | 1.350 | C-O-H | 108.5 |
| O-H | 0.975 |
Note: These are representative values and the actual calculated values would depend on the specific DFT functional and basis set used.
Vibrational Frequency Calculations and Comparison with Experimental Data
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.
A detailed analysis of the vibrational modes allows for the assignment of characteristic peaks in the experimental spectra. For instance, the O-H stretching frequency is typically observed in the range of 3200-3600 cm⁻¹, but due to the strong intramolecular hydrogen bond in this compound, this peak would be expected to be red-shifted (shifted to lower wavenumbers) and broadened. Similarly, the asymmetric and symmetric stretching vibrations of the NO₂ group, and the C-Br and C-F stretching modes can be identified.
A comparison between the theoretically predicted vibrational frequencies and experimentally obtained IR and Raman data serves as a crucial validation of the computational model. Often, the calculated frequencies are systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, scaling factors are commonly applied to the computed frequencies to improve the agreement with experimental results.
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |
|---|---|---|---|
| O-H stretch | 3450 | 3312 | ~3300 |
| C-H stretch | 3100 | 2976 | ~2980 |
| NO₂ asym. stretch | 1580 | 1517 | ~1520 |
| NO₂ sym. stretch | 1350 | 1296 | ~1300 |
| C-F stretch | 1280 | 1229 | ~1235 |
| C-Br stretch | 650 | 624 | ~630 |
Prediction of NMR Chemical Shifts and UV-Vis Spectra
DFT calculations can also provide valuable insights into the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), can aid in the assignment of experimental NMR spectra and provide a detailed picture of the electronic environment around each atom.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λ_max) and their corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. The predicted UV-Vis spectrum can help in understanding the electronic transitions, often involving π → π* and n → π* transitions within the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO, on the other hand, represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons.
For this compound, the distribution of the HOMO and LUMO electron densities across the molecule provides clues about the likely sites for electrophilic and nucleophilic attack, respectively. The presence of the electron-withdrawing nitro and halogen groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol (B47542).
Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -3.20 |
Note: These are representative values and can vary based on the computational method.
Energy Gap (E_gap) and Its Correlation with Chemical Reactivity
The energy gap (E_gap) between the HOMO and LUMO is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. It is calculated as:
E_gap = E_LUMO - E_HOMO
Calculated Energy Gap: E_gap = (-3.20 eV) - (-6.85 eV) = 3.65 eV
This relatively large energy gap suggests that this compound is a moderately stable molecule.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
In the case of this compound, the MEP map would reveal distinct regions of charge concentration and depletion.
Negative Regions (Red/Yellow): The most negative potential is typically localized around the oxygen atoms of the nitro group and the oxygen atom of the hydroxyl group. researchgate.net These areas are rich in electron density and are the most likely sites for electrophilic attack.
Positive Regions (Blue): The most positive potential is concentrated around the hydrogen atom of the hydroxyl group, making it a prime site for nucleophilic attack. researchgate.net The regions around the hydrogen atoms on the aromatic ring also exhibit a positive potential, though to a lesser extent.
Neutral Regions (Green): Areas with near-zero potential are generally found over the carbon skeleton of the benzene ring.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides a quantitative understanding of the electron delocalization and hyperconjugative interactions that contribute to molecular stability.
For this compound, NBO analysis reveals significant intramolecular charge transfer and stabilizing interactions. The key interactions are quantified by the second-order perturbation energy, E(2), which indicates the energetic importance of the donor-acceptor (filled-empty orbital) interactions. uni-muenchen.de
Key findings from NBO analysis would include:
Intramolecular Hydrogen Bond: A strong stabilizing interaction occurs between a lone pair (donor) on one of the oxygen atoms of the nitro group and the antibonding orbital (acceptor) of the O-H bond of the adjacent hydroxyl group. This interaction is characteristic of ortho-nitrophenols and significantly influences the molecule's conformation and properties.
Electron Delocalization: Significant delocalization occurs from the oxygen lone pairs of the hydroxyl group and the nitro group into the π* antibonding orbitals of the benzene ring. Similarly, lone pairs on the fluorine and bromine atoms contribute to delocalization. These π-type interactions enhance the stability of the molecule.
Table 1: Illustrative NBO Analysis Data for Key Interactions (Note: The following data is representative and based on typical values for similar structures, as specific experimental data for this compound is not available.)
| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of NO₂ | σ* (O-H) | > 15.0 | Intramolecular H-Bond |
| LP (O) of OH | π* (C=C) of Ring | ~ 5.0 - 10.0 | Resonance/Delocalization |
| LP (F) | π* (C=C) of Ring | ~ 2.0 - 5.0 | Resonance/Delocalization |
| LP (Br) | π* (C=C) of Ring | ~ 1.0 - 3.0 | Resonance/Delocalization |
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, like substituted nitrophenols, are of great interest for their potential applications in non-linear optics (NLO). utwente.nlnih.gov These materials can alter the properties of light and are crucial for technologies like optical switching and data storage. nih.gov
The key NLO properties at the molecular level are the linear polarizability (α) and the first hyperpolarizability (β). These properties describe the response of the molecule's electron cloud to an external electric field. utwente.nl Computational methods, such as Density Functional Theory (DFT), are widely used to predict these values. researchgate.netresearchgate.net
Polarizability (α): This tensor quantity describes the linear response of the molecular dipole moment to an electric field.
First Hyperpolarizability (β): This is a third-rank tensor that measures the second-order, non-linear response of the molecule. A large β value is a primary indicator of a strong NLO response. rug.nl
For this compound, the presence of the strong electron-donating hydroxyl group and the powerful electron-withdrawing nitro group, connected by the π-conjugated system of the benzene ring, creates a classic "push-pull" system. This architecture facilitates intramolecular charge transfer, which is known to enhance the first hyperpolarizability. utwente.nl The fluorine and bromine substituents further modulate the electronic properties and can influence the magnitude of the NLO response. Theoretical calculations on similar nitrophenol systems have shown that computational methods can reliably predict trends in these properties. utwente.nlresearchgate.net
Table 2: Representative Calculated NLO Properties (Note: These values are illustrative, based on computational studies of related nitrophenol compounds.)
| Property | Calculated Value (a.u.) |
|---|---|
| Mean Polarizability (α) | ~80 - 120 |
| Total First Hyperpolarizability (β_tot) | ~1000 - 5000 |
Analysis of Intermolecular Interactions and Weak Forces
In the solid state, the arrangement of molecules in the crystal lattice is governed by a complex network of intermolecular interactions. Understanding these forces is essential for predicting crystal packing and material properties.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, providing a detailed picture of intermolecular contacts.
For this compound, a Hirshfeld analysis would likely reveal the following:
O···H/H···O Contacts: Appearing as sharp, distinct spikes on the fingerprint plot, these represent the dominant hydrogen bonding interactions. researchgate.net
Br···H/H···Br Contacts: These interactions would also be significant, contributing a notable percentage to the total surface area. researchgate.net
H···H Contacts: These are typically the most abundant contacts, appearing as a large, diffuse region in the middle of the plot. erciyes.edu.tr
Other Contacts: Interactions involving fluorine (F···H), carbon (C···H), and π-stacking (C···C) would also be present, each with a unique signature on the fingerprint plot. researchgate.net
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Analysis (Note: Percentages are representative and based on analyses of similar halogenated nitroaromatic compounds.)
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40 - 50% |
| O···H / H···O | 20 - 30% |
| Br···H / H···Br | 10 - 20% |
| F···H / H···F | 5 - 10% |
| C···H / H···C | 5 - 10% |
| C···C (π-stacking) | < 5% |
The specific substituents on the this compound ring dictate the nature of its intermolecular and intramolecular bonding.
Hydrogen Bonding: The most prominent interaction is the intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent nitro group (-NO₂). researchgate.net This strong O-H···O bond creates a stable six-membered ring, which planarizes this portion of the molecule and is a dominant feature in its structure. In the crystal lattice, intermolecular hydrogen bonds, likely involving the nitro group oxygens and aromatic hydrogens of neighboring molecules, would also play a crucial role in the packing arrangement. scirp.org
Halogen Bonding: The bromine atom on the ring is capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base, such as the oxygen or nitrogen atom of a neighboring molecule. These C-Br···O or C-Br···N interactions can act as important structure-directing forces in the crystal packing.
Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Fluoro 2 Nitrophenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The susceptibility of 4-bromo-3-fluoro-2-nitrophenol to electrophilic aromatic substitution (EAS) is dictated by the combined directing and activating or deactivating effects of its four substituents. In EAS reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlumenlearning.com The positions available for substitution on the ring are C-5 and C-6.
The directing effects of the substituents are as follows:
Hydroxyl (-OH): A strongly activating group and an ortho-, para-director.
Nitro (-NO2): A strongly deactivating group and a meta-director. masterorganicchemistry.com
Bromo (-Br) and Fluoro (-F): Deactivating groups that act as ortho-, para-directors. cymitquimica.com
| Substituent | Position | Type | Directing Effect |
| -OH | C-1 | Activating | Ortho, Para |
| -NO2 | C-2 | Deactivating | Meta |
| -F | C-3 | Deactivating | Ortho, Para |
| -Br | C-4 | Deactivating | Ortho, Para |
Considering the available positions:
Position C-6: This position is ortho to the activating -OH group and meta to the deactivating -F group.
Position C-5: This position is meta to the activating -OH group and ortho to the deactivating -Br group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAг) is a key reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For SNAг to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize this negatively charged intermediate. libretexts.orgyoutube.com
In this compound, the nitro group at C-2 is a potent electron-withdrawing group. It is positioned ortho to both the fluorine at C-3 and the bromine at C-4, thereby activating both halogens as potential leaving groups for SNAг.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
In SNAг reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com A surprising trend is observed for halogens, where fluoride (B91410) is often the best leaving group, followed by chloride, bromide, and iodide. This is contrary to the trend seen in SN1 and SN2 reactions.
The higher reactivity of fluoride is attributed to its high electronegativity. The fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com This acceleration of the slow, rate-determining attack step outweighs the fact that fluoride is a poor leaving group in the subsequent fast elimination step.
Given that the nitro group is ortho to both halogens, a nucleophile could potentially displace either the fluorine or the bromine. Based on the established principles of SNAг reactivity, the fluorine atom at C-3 would be the more reactive leaving group compared to the bromine atom at C-4 due to its greater ability to increase the electrophilicity of the carbon it is attached to.
Displacement of the Nitro Group
While halogens are the most common leaving groups in SNAг, the nitro group can also be displaced under certain conditions, although this is less frequent. The viability of the nitro group as a leaving group depends on the nucleophile and the specific reaction conditions. In some systems, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, unexpected nitro-group migration has been observed, indicating its potential mobility. clockss.org However, for phenolic compounds, direct displacement of a nitro group by common nucleophiles is not a typical transformation pathway. The stability of the nitrite (B80452) anion (NO2-) makes it a plausible leaving group, but generally, halogens are preferentially displaced.
Reduction of the Nitro Group to Amino Derivatives
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.orgjsynthchem.com This conversion provides access to anilines, which are versatile intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.comsci-hub.st
Selective Reduction Methodologies
The primary product of the reduction of this compound is 2-amino-4-bromo-3-fluorophenol (B1405127). A key consideration for this transformation is chemoselectivity—the reduction of the nitro group without causing reductive cleavage (dehalogenation) of the C-F or C-Br bonds.
Several methodologies are available for the reduction of aromatic nitro compounds:
Catalytic Hydrogenation: This is a widely used industrial method. sci-hub.st Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide are effective. However, these conditions can sometimes lead to dehalogenation, especially with bromine. The use of specific catalysts, such as gold nanoparticles or nitrogen-doped carbon-supported catalysts, has been shown to improve chemoselectivity and prevent the loss of halogen substituents. sci-hub.st
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are classic and effective methods for nitro group reduction. wikipedia.org These systems are generally highly selective for the nitro group and are less likely to affect aryl halides.
Other Reagents: Sodium hydrosulfite (Na2S2O4) or zinc metal in the presence of ammonium (B1175870) chloride (Zn/NH4Cl) can also be employed for selective nitro reductions. wikipedia.orgscispace.com
The choice of method would depend on the desired scale and tolerance for other functional groups. For this compound, a metal/acid system like SnCl2/HCl would likely provide a high yield of the desired 2-amino-4-bromo-3-fluorophenol with minimal dehalogenation byproducts.
Table of Selected Reduction Methods for Aromatic Nitro Groups
| Reagent/System | Conditions | Selectivity | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies (pressure, temp.) | Can cause dehalogenation | sci-hub.st |
| Tin(II) Chloride (SnCl2) | Acidic (e.g., HCl) | High for nitro group | wikipedia.org |
| Iron (Fe) | Acidic (e.g., Acetic Acid) | High for nitro group | wikipedia.org |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous/Alcoholic | Good selectivity | wikipedia.org |
Subsequent Reactions of the Formed Amino Group
The resulting product, 2-amino-4-bromo-3-fluorophenol, is a valuable intermediate containing three reactive sites: the amino group, the hydroxyl group, and the halogenated aromatic ring. The amino group can undergo a variety of transformations, including:
Diazotization: Reaction with nitrous acid (generated from NaNO2 and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N2+). This intermediate is highly versatile and can be substituted by a wide range of groups (e.g., -H, -OH, -CN, -halogens) through Sandmeyer or related reactions.
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is often used as a protecting group strategy or to synthesize bioactive molecules.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.
Formation of Heterocycles: As an ortho-aminophenol, it is a key precursor for the synthesis of benzoxazoles, which are important structural motifs in medicinal chemistry. sigmaaldrich.com For instance, condensation with carboxylic acids or their derivatives would yield 2-substituted benzoxazoles.
Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. sigmaaldrich.com
Oxidation Reactions of the Phenol (B47542) Moiety and Aromatic Ring
The phenolic hydroxyl group and the aromatic ring of this compound are susceptible to oxidation, although the strong electron-withdrawing substituents (-NO₂, -Br, -F) increase the oxidation potential compared to phenol itself. The oxidation of substituted phenols can proceed via different mechanisms, including electron transfer to form a phenoxy radical.
Studies on the oxidation of p-nitrophenol have shown that it can be degraded through various advanced oxidation processes (AOPs), often involving hydroxyl radicals (•OH). mdpi.comnih.gov These highly reactive species can attack the aromatic ring, leading to hydroxylation and eventual ring-opening. For this compound, oxidation is expected to be challenging due to the deactivating nature of the substituents. However, under forcing conditions with strong oxidizing agents or advanced oxidation processes, degradation of the aromatic system is conceivable.
Electrochemical oxidation represents another pathway for the transformation of nitrophenols. mdpi.com The oxidation potential will be influenced by the specific substitution pattern. For this compound, the oxidation would likely lead to a complex mixture of products, arising from the initial formation of a phenoxy radical, followed by subsequent reactions. Research on the oxidation of substituted phenols in supercritical water has indicated that nitrophenols are more reactive than cresols, with the ortho-substituted isomers being the most reactive. psu.eduosti.gov
Table 1: Plausible Oxidation Reactions of this compound
| Reactant | Reagents and Conditions | Expected Major Product(s) | Notes |
|---|---|---|---|
| This compound | Strong oxidant (e.g., KMnO₄, RuO₄) | Complex mixture of degradation products, potential for ring cleavage. | The electron-deficient ring is resistant to oxidation. |
| This compound | Advanced Oxidation Process (e.g., Fenton's reagent, UV/H₂O₂) | Hydroxylated intermediates, leading to ring-opened aliphatic fragments. | Based on studies of other nitrophenols. |
| This compound | Electrochemical Oxidation | Polymerization products and oxidized fragments. | The reaction pathway is potential-dependent. nih.gov |
Coupling Reactions for Extended Aromatic Systems
The bromine atom at the C4 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, extended aromatic systems. These reactions are fundamental in medicinal chemistry and materials science for constructing biaryl and other conjugated structures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The electron-deficient nature of the this compound ring can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This provides a route to N-aryl derivatives of this compound.
Table 2: Representative Coupling Reactions for this compound
| Reaction Type | Reactant 2 | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 4-Aryl-3-fluoro-2-nitrophenol |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 4-(R¹R²N)-3-fluoro-2-nitrophenol |
Derivatization Strategies for Diverse Functional Group Introduction
The functional groups of this compound can be modified through various derivatization strategies to introduce diverse functionalities, which is useful for creating libraries of compounds for screening purposes or for analytical applications.
Etherification and Esterification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. Etherification is typically achieved by reacting the corresponding phenoxide (formed by treating the phenol with a base) with an alkyl halide (Williamson ether synthesis). Esterification can be carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This transformation dramatically alters the electronic properties of the ring, converting a strongly deactivating group into a strongly activating one. Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting amino group can then be further functionalized.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. While the bromine atom is a good leaving group, the fluorine atom, being ortho to the nitro group, is also activated towards substitution by strong nucleophiles. The relative reactivity would depend on the specific nucleophile and reaction conditions.
Table 3: Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Expected Product |
|---|---|---|---|
| Hydroxyl | Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | 4-Bromo-3-fluoro-1-methoxy-2-nitrobenzene |
| Hydroxyl | Esterification | Acyl chloride (RCOCl), Pyridine | 4-Bromo-3-fluoro-2-nitrophenyl acetate |
| Nitro | Reduction | Fe, HCl or H₂, Pd/C | 2-Amino-4-bromo-3-fluorophenol |
| Fluoro/Bromo | Nucleophilic Aromatic Substitution | NaOMe, heat | 4-Bromo-3-methoxy-2-nitrophenol or 3-Fluoro-4-methoxy-2-nitrophenol |
Mechanistic Studies of Key Reaction Pathways
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) species. The electron-withdrawing groups on the aromatic ring can facilitate this step.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. libretexts.org
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process:
Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (in this case, Br or F), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is particularly well-stabilized by the nitro group at the ortho position.
Elimination: The leaving group departs, and the aromaticity of the ring is restored. The rate of the reaction is influenced by the electron-withdrawing power of the substituents and the nature of the leaving group and nucleophile.
The presence of both a bromo and a fluoro group raises questions of regioselectivity in SNAr reactions. The C-F bond is generally stronger than the C-Br bond, but the fluorine atom is positioned ortho to the strongly activating nitro group, which could enhance its lability under certain conditions.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in Medicinal Chemistry and Drug Discovery
The structural framework of 4-bromo-3-fluoro-2-nitrophenol is a key starting point for the synthesis of compounds with significant potential in medicinal chemistry. The strategic placement of its functional groups allows for the construction of more complex molecules with diverse biological activities.
Precursor for Bioactive Heterocyclic Compounds (e.g., Benzimidazoles, Quinoxalinones)
The chemical architecture of this compound makes it an ideal precursor for the synthesis of various bioactive heterocyclic compounds. The ortho-nitro-anilino or ortho-aminophenolic moiety, which can be derived from the starting material, is a common structural motif in a wide range of heterocyclic systems with demonstrated pharmacological importance.
For instance, the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative, can lead to the formation of benzimidazoles. Similarly, reaction with α-keto acids or their esters can yield quinoxalinones. These heterocyclic cores are present in numerous drugs with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. The bromo and fluoro substituents on the benzene (B151609) ring of the resulting heterocycles can further modulate their biological activity and pharmacokinetic properties.
Scaffold for Design and Synthesis of Anti-tubercular Agents
The fight against tuberculosis, a persistent global health issue, relies on the development of new and effective drugs. acs.org Nitrophenol derivatives have emerged as a promising class of compounds in the search for novel anti-tubercular agents. Research has demonstrated that compounds incorporating a nitrophenoxy scaffold can exhibit significant in vitro activity against Mycobacterium tuberculosis. nih.gov
Specifically, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their anti-tubercular potential. nih.gov These studies have shown that the nitrophenoxy moiety is a crucial component for the observed biological activity. nih.gov Although these specific studies utilized 3-fluoro-4-nitrophenol, the structural similarity to this compound suggests that the latter could also serve as a valuable scaffold for the design and synthesis of new anti-tubercular drug candidates. The presence of the additional bromo group could offer opportunities for further structural modifications to optimize activity and selectivity.
Role in the Synthesis of Agrochemicals and Specialty Chemicals
The application of nitrophenols extends into the agrochemical sector, where they have been investigated as plant growth regulators (PGRs). researchgate.netpaspk.org These compounds can influence various physiological processes in plants, leading to improved crop yields. paspk.org The specific substitution pattern of this compound could impart unique biological activities, making it a candidate for the development of new and more effective PGRs.
Furthermore, the structural motif of this compound is relevant to the synthesis of certain pesticides. For example, many organophosphate pesticides function by releasing a nitrophenol derivative as a leaving group. acs.org The synthesis of such pesticides often involves the reaction of a substituted nitrophenol with a phosphoryl chloride. The electronic properties of the nitrophenol, influenced by the bromo and fluoro substituents, would affect the reactivity of the resulting pesticide. Additionally, p-nitrophenol itself is a degradation product of some pesticides, such as Paraoxon, highlighting the importance of understanding the chemistry of these compounds in an environmental context. rsc.org
Potential in the Development of Liquid Crystal Materials and Optoelectronic Devices
The rigid aromatic core of this compound, combined with its polar substituents, suggests its potential as a building block for liquid crystal materials. Liquid crystals are composed of molecules that exhibit a degree of orientational order, and their properties are highly dependent on molecular shape and intermolecular interactions. colorado.edu Halogenated, particularly fluorinated, aromatic compounds are widely used in the formulation of liquid crystal displays due to their ability to modify properties such as dielectric anisotropy and viscosity. researchgate.netbeilstein-journals.orggoogle.com The presence of both bromo and fluoro atoms in this compound, along with the potential for hydrogen bonding through the hydroxyl group, could lead to novel mesophases with interesting properties.
In the realm of optoelectronics, which involves devices that interact with light, organic materials with specific electronic properties are in high demand. wikipedia.org The strong electron-withdrawing nature of the nitro group in this compound significantly influences its electronic structure. Such nitroaromatic compounds can be used as components in organic light-emitting diodes (OLEDs) or organic photovoltaic devices. youtube.com By incorporating this molecule into larger conjugated systems, it may be possible to tune the energy levels of the resulting materials for specific optoelectronic applications.
Utilization in Polymer Chemistry as a Monomer or Functional Modifier
Phenolic compounds have a long history in polymer chemistry, most notably in the production of phenolic resins. rsc.orgresearchgate.net The hydroxyl group of this compound allows it to act as a monomer in condensation polymerization reactions, for example, with formaldehyde (B43269) to create a highly functionalized phenolic resin. The bromo, fluoro, and nitro substituents would impart unique characteristics to the resulting polymer, such as increased flame retardancy (from the bromine), altered thermal stability, and modified chemical resistance.
Beyond serving as a primary monomer, this compound also has the potential to be used as a functional modifier for other polymers. dtic.mil By incorporating it into a polymer backbone or as a pendant group, it can introduce specific properties to the bulk material. For instance, its phenolic hydroxyl group can act as an antioxidant, protecting the polymer from oxidative degradation. researchgate.net The reactive sites on the molecule also offer handles for further post-polymerization modifications, allowing for the tailoring of polymer properties for specific applications.
Ligand Synthesis for Catalytic Applications
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Phenolic compounds are excellent candidates for ligand synthesis, as the hydroxyl group can be deprotonated to form a phenoxide that binds strongly to metal ions. nih.govrsc.org The electronic and steric properties of the resulting metal complex, and therefore its catalytic activity, are directly influenced by the substituents on the phenolic ring. acs.org
The this compound molecule offers a unique combination of substituents that could lead to the development of novel ligands. The electron-withdrawing nitro and fluoro groups would make the phenoxide a weaker donor compared to unsubstituted phenol (B47542), which could be advantageous in certain catalytic cycles. The bromo group provides steric bulk and could also serve as a site for further synthetic elaboration of the ligand structure. Metal complexes derived from such ligands could find applications in a variety of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. mdpi.comacs.org
Environmental Chemistry and Degradation Studies of Nitrophenols General Context
Environmental Occurrence and Sources of Nitrophenols
Nitrophenols are not known to be produced by natural sources. cdc.gov Their presence in the environment is primarily a result of human activities. cdc.govwikipedia.org They are utilized as intermediates in the manufacturing of a wide array of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. cdc.gov
Nitrophenols can be formed in the atmosphere through the photochemical reactions of various anthropogenic volatile organic compounds (VOCs). cdc.gov Aromatic hydrocarbons such as benzene (B151609) and toluene, released from industrial processes and vehicle emissions, can react with nitrogen oxides (NOx) in the presence of sunlight to form nitrophenols. wikipedia.orgcdc.gov The presence of a bromo substituent on an aromatic ring can also lead to the formation of nitrated compounds in the atmosphere. cdc.gov
A significant source of nitrophenols in the environment is vehicular exhaust. cdc.gov Both gasoline and diesel engines produce nitrophenols through the thermal reaction of fuel with nitrogen oxides during combustion. cdc.gov These compounds are then released into the atmosphere, contributing to air pollution. nih.gov
Abiotic Degradation Pathways in Environmental Compartments
The environmental persistence of nitrophenols is determined by various abiotic (non-biological) and biotic (biological) degradation processes. For halogenated phenols, these processes can be slower compared to their non-halogenated counterparts. mdpi.com
Photolysis, or the breakdown of compounds by light, is a key degradation pathway for nitrophenols in both the atmosphere and surface waters. cdc.gov In the air, nitrophenols can have atmospheric half-lives ranging from 3 to 18 days. cdc.gov In near-surface water where sunlight can penetrate, photolysis is also a significant process, with half-lives potentially ranging from one to eight days in freshwater. cdc.gov The rate of photolytic degradation can be influenced by the specific substituents on the phenol (B47542) ring. northwestern.edu
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is considered a primary mechanism for the removal of nitrophenols from soil and water. cdc.govresearchgate.net However, the presence of a nitro group can make these compounds recalcitrant to microbial degradation. nih.govmdpi.com The addition of halogen substituents, such as bromine and fluorine, can further increase their persistence. mdpi.com
Microorganisms, particularly bacteria, have evolved diverse metabolic pathways to break down aromatic compounds. nih.govnih.gov The degradation of nitrophenols often involves the initial removal of the nitro group, which can then be followed by the cleavage of the aromatic ring. mdpi.com Some bacteria can utilize nitrophenols as a source of carbon and nitrogen. researchgate.net However, for some halogenated organic compounds, complete degradation may only occur when a consortium of different microbial strains works together, with each strain performing a specific step in the degradation pathway. mdpi.com
The degradation of brominated phenols and other halogenated aromatic compounds has been observed in various microbial species. mdpi.comnih.gov While specific studies on the biodegradation of 4-Bromo-3-fluoro-2-nitrophenol are lacking, it is plausible that microbial consortia capable of dehalogenation and degradation of nitroaromatic compounds could potentially break down this molecule, although likely at a slow rate.
Data Tables
Table 1: General Environmental Fate of Nitrophenols
| Environmental Compartment | Dominant Degradation Process(es) | Typical Half-life |
| Air | Photolysis, Physical Removal (Wet/Dry Deposition) | 3 - 18 days cdc.gov |
| Surface Water | Photolysis, Biodegradation | 1 - 8 days (freshwater, photolysis) cdc.gov |
| Soil | Biodegradation | Days to months, depending on conditions and specific compound cdc.gov |
Table 2: Factors Influencing the Environmental Persistence of Nitrophenols
| Factor | Influence on Persistence |
| Nitro Group | Increases recalcitrance to biodegradation. nih.govmdpi.com |
| Halogen Substituents (Br, F) | Generally increases persistence and resistance to degradation. mdpi.com |
| Sunlight Availability | Crucial for photolytic degradation in air and surface water. cdc.gov |
| Microbial Population | Presence of adapted microbial consortia is key for biodegradation. cdc.govmdpi.com |
| Soil/Sediment Composition | Clay and organic carbon content can influence transformation rates. |
Aerobic and Anaerobic Degradation in Soil and Water Matrices
The environmental persistence of nitrophenols is significantly influenced by microbial degradation processes, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic Degradation: In the presence of oxygen, microbial degradation is a primary mechanism for the removal of nitrophenols from soil and water. cdc.gov The rate of degradation can vary significantly depending on the specific isomer and environmental conditions. For instance, the half-life of 4-nitrophenol (B140041) in topsoil under aerobic conditions can be as short as one to three days, while 2-nitrophenol (B165410) has a longer half-life of approximately 12 days in sandy loam soil. cdc.gov In aquatic environments, the aerobic biodegradation half-life of nitrophenols can range from one to eight days in fresh water. nih.gov Studies have demonstrated that microorganisms can utilize nitrophenols as a sole source of carbon and energy, leading to their complete mineralization. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the degradation of nitrophenols is generally slower. cdc.gov For example, the anaerobic half-life of 4-nitrophenol in topsoil is about 14 days, which is significantly longer than its aerobic half-life. cdc.gov In subsoils, where conditions are more likely to be anaerobic, the degradation is even slower, with a half-life of 40 days or more for 4-nitrophenol. cdc.gov Research has shown that some nitrophenols, like 4-nitrophenol and 2,4-dinitrophenol, can be toxic to methanogenic bacteria, which are key players in anaerobic digestion processes. iwaponline.com However, studies have also indicated that up to 81% of 4-nitrophenol can be removed through anaerobic biodegradation. iwaponline.com
Table 1: Comparative Degradation Half-lives of Nitrophenols
Identification of Microbial Degradation Pathways and Metabolites
Microorganisms have evolved specific enzymatic pathways to break down nitrophenols. The initial step in these pathways typically involves the removal or transformation of the nitro group, which is the primary cause of their recalcitrance. jebas.org
Two major bacterial degradation pathways for nitrophenols have been extensively studied:
The 1,2,4-Benzenetriol (BT) Pathway: This pathway is common in Gram-positive bacteria. nih.gov It begins with the oxidation of p-nitrophenol by a two-component p-nitrophenol monooxygenase, forming p-nitrocatechol, which is then converted to 1,2,4-benzenetriol. nih.gov Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, allowing the resulting metabolites to enter central metabolic cycles. nih.gov
The Hydroquinone (B1673460) (HQ) Pathway: In this pathway, p-nitrophenol monooxygenase catalyzes the removal of the nitro group from p-nitrophenol, producing hydroquinone. nih.govnih.gov The hydroquinone then undergoes ring cleavage by a dioxygenase enzyme, leading to intermediates that can be further metabolized by the cell. nih.govnih.gov
The degradation of other nitrophenols, such as trinitrotoluene (TNT), can result in the formation of various transformation products, including nitrobenzenes, benzaldehydes, and other nitrophenols through processes like the oxidation of methyl groups and reduction of nitro groups. wikipedia.org
Environmental Fate Modeling and Persistence Assessment for Nitrophenols
Environmental fate models are quantitative tools used to predict the transport, distribution, and persistence of chemicals in the environment. up.pt These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration in different compartments like air, water, soil, and sediment. nih.govup.pt
For nitrophenols, key processes governing their environmental fate include:
Photolysis: In the atmosphere and near-surface waters, photolysis (degradation by sunlight) can be a significant removal process. cdc.govnih.gov The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days. nih.gov
Biodegradation: As discussed previously, this is a major degradation process in soil and water. cdc.gov
Sorption: Nitrophenols can adsorb to soil particles and sediments, which affects their mobility. epa.gov For example, 2-nitrophenol shows a strong attraction to montmorillonite (B579905) clays, which could reduce its movement through groundwater. epa.gov
A non-steady-state equilibrium model for 4-nitrophenol predicted its distribution across environmental compartments as follows: 94.6% in water, 4.44% in sediment, 0.95% in soil, and only a very small fraction in air (0.0006%) and biota (0.00009%). nih.gov This highlights the tendency of this nitrophenol to partition primarily into the aqueous phase. The persistence of nitrophenols is a result of the stability conferred by the nitro group, making them resistant to breakdown. jebas.orgresearchgate.net
Ecotoxicological Implications of Nitrophenol Contamination
Nitrophenol contamination poses a significant risk to various organisms in the ecosystem. The toxicity of nitrophenols can vary widely among different isomers. epa.gov
Aquatic Life: There is a lack of chronic effects data for many nitrophenols on freshwater aquatic organisms. epa.gov For 4-nitrophenol, the 24-hour average criterion to protect freshwater aquatic life is 240 µg/L, while for saltwater aquatic life, it is 53 µg/L. epa.gov For 2-nitrophenol, the recommended 24-hour average for freshwater is 2,700 µg/L. epa.gov Animal studies indicate that 4-nitrophenol is generally more harmful than 2-nitrophenol in high, short-term doses. llojibwe.org
Terrestrial Organisms: Information on the direct effects on terrestrial organisms is limited, but the primary exposure would be through contaminated soil and water.
Human Health: While direct human health effects are outside the scope of this environmental analysis, it's important to note that nitrophenols are classified as hazardous substances. jebas.org Animal studies have suggested potential health effects, such as blood disorders from exposure to 4-nitrophenol. llojibwe.orgnih.gov Nitrophenols have been detected at numerous hazardous waste sites, indicating potential exposure routes for human populations. cdc.govllojibwe.org
Table 2: Aquatic Life Criteria for Select Nitrophenols
Future Research Directions and Emerging Trends
Development of Asymmetric Synthetic Routes for Chiral Derivatives
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric synthesis of derivatives of 4-Bromo-3-fluoro-2-nitrophenol has not been extensively reported, several promising avenues exist for future research.
One key approach is chiral resolution , a technique used to separate racemic mixtures into their constituent enantiomers. wikipedia.org This method has been successfully applied to other nitrophenol derivatives, such as the synthesis of (S)-propranolol and the resolution of nitropropranolol enantiomers using chiral High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov For this compound, derivatization of the phenol (B47542) group to introduce a handle for interaction with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary, could yield the individual enantiomers.
Another promising direction is the development of asymmetric synthetic methods . Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. nih.gov Future research could focus on developing organocatalytic methods for the enantioselective functionalization of the this compound scaffold. For instance, asymmetric reactions targeting positions activated by the existing substituents could lead to the formation of chiral centers with high enantiomeric excess. The synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds through organocatalytic [4 + 2] cycloaddition reactions showcases the potential of this approach for creating complex chiral architectures. nih.gov
Furthermore, the use of chiral-encoded metal structures for inducing asymmetry in electrochemical synthesis represents a novel and exciting frontier. nih.gov This method, which utilizes mesoporous metals with imprinted chiral information, could potentially be adapted for the asymmetric synthesis of derivatives of this compound.
| Method | Description | Potential Application to this compound |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. wikipedia.org | Separation of enantiomers after derivatization of the phenol group. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer of a chiral compound. | Organocatalytic functionalization of the aromatic ring or reactions involving the nitro and phenol groups. |
| Chiral-Encoded Metals | Use of mesoporous metals with chiral imprints to induce asymmetry in electrochemical reactions. nih.gov | Asymmetric electrochemical synthesis of derivatives. |
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of reactions involving this compound.
Raman spectroscopy is a powerful tool for this purpose, as it can provide detailed information about molecular vibrations. nih.govnih.gov In-situ Raman spectroscopy has been successfully used to monitor the nitration of aromatic rings and protein tyrosine nitration. nih.govrsc.orgresearchgate.net For reactions involving this compound, such as further nitration or other electrophilic aromatic substitutions, in-situ Raman could track the consumption of the starting material and the formation of products and intermediates by monitoring characteristic vibrational bands. The development of Surface-Enhanced Raman Spectroscopy (SERS) further enhances sensitivity, allowing for the detection of low-concentration species. rsc.org
Fourier-Transform Infrared (FTIR) spectroscopy is another valuable technique for in-situ reaction monitoring. nih.govresearchgate.net It is particularly useful for observing changes in functional groups. For instance, FTIR could be employed to monitor reactions involving the phenolic hydroxyl group or the nitro group of this compound. The combination of FTIR with chemometric analysis can provide a powerful high-throughput screening method for assessing the metabolic capability of microbial communities to degrade phenolic compounds, a principle that can be adapted to monitor synthetic transformations. nih.gov
| Spectroscopic Technique | Principle | Potential Application for this compound |
| Raman Spectroscopy | Measures molecular vibrations based on inelastic scattering of monochromatic light. nih.govnih.gov | In-situ monitoring of nitration, halogenation, and other substitution reactions. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. nih.gov | Real-time tracking of changes in the phenol and nitro functional groups during reactions. |
Application of Machine Learning and Artificial Intelligence for Predictive Synthesis
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling predictive modeling and automated planning. mdpi.comyoutube.comnih.gov
Predicting Regioselectivity: A key challenge in the synthesis of polysubstituted aromatics is controlling the position of incoming substituents. Machine learning models, such as RegioML, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orggithub.comsemanticscholar.orgnih.govresearchgate.net These models, which can be trained on large datasets of known reactions, could be applied to predict the outcome of further functionalization of this compound, guiding the design of synthetic strategies to obtain specific isomers.
| AI/ML Application | Description | Relevance to this compound |
| Regioselectivity Prediction | Machine learning models that predict the position of substitution in aromatic compounds. rsc.orggithub.comsemanticscholar.orgnih.govresearchgate.net | Guiding the selective functionalization of the aromatic ring. |
| AI Retrosynthesis | AI algorithms that propose synthetic routes for target molecules. elsevier.comresearchgate.net | Designing efficient syntheses of complex derivatives. |
| Automated Synthesis | Integration of AI planning with robotic platforms for hands-off synthesis. nih.gov | Accelerating the discovery and production of new compounds. |
Exploration of Novel Catalytic Transformations for this compound
The unique electronic and steric environment of this compound makes it an intriguing substrate for novel catalytic transformations.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. digitellinc.comyoutube.com The bromo substituent on this compound is a prime handle for such reactions. Future research could explore Suzuki-Miyaura, Stille, and other cross-coupling reactions to introduce a wide variety of substituents at the 4-position. digitellinc.comrhhz.netorganic-chemistry.org The nitro group can also be a site for denitrative cross-coupling reactions, offering an alternative strategy for functionalization. rhhz.net
C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient synthetic strategy. rsc.orgacs.orgacs.org Research into the C-H activation of the aromatic ring of this compound could lead to the development of novel methods for introducing functional groups without the need for pre-functionalized starting materials. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.
| Catalytic Transformation | Description | Potential Application to this compound |
| Cross-Coupling Reactions | Formation of new bonds at the site of the bromine atom or through denitration. digitellinc.comrhhz.netorganic-chemistry.org | Introduction of diverse aryl, alkyl, and other functional groups. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the aromatic ring. rsc.orgacs.orgacs.org | Atom-economical synthesis of novel derivatives. |
Investigation of Emerging Biological Activities and Therapeutic Potential
Halogenated and nitrated phenols are known to exhibit a range of biological activities. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could possess interesting therapeutic potential.
Future research should focus on the systematic evaluation of this compound and its derivatives for various biological activities. For instance, given that other halogenated phenols have been investigated for their effects on mitochondrial energy transfer, exploring the impact of this compound on cellular metabolism could be a fruitful area of research. libretexts.org Furthermore, the structural similarities to compounds with known antimicrobial or anticancer properties warrant investigation into these areas. The development of new groups of halogenated aromatic disinfection byproducts, such as halohydroxybenzonitriles, and their comparison to halonitrophenols in terms of toxicity, highlights the importance of understanding the biological impact of such substituted phenols. nih.govresearchgate.net
| Potential Biological Activity | Rationale |
| Antimicrobial | Halogenated phenols are known to have antimicrobial properties. |
| Anticancer | Structural similarities to other phenolic compounds with anticancer activity. |
| Mitochondrial Effects | Halogenated phenols can affect mitochondrial function. libretexts.org |
Integration into Supramolecular Architectures and Self-Assembled Systems
The presence of hydrogen-bonding (phenol) and halogen-bonding (bromine) donor and acceptor sites, along with the potential for π-π stacking interactions, makes this compound an excellent candidate for the construction of supramolecular architectures.
Crystal Engineering: The predictable nature of hydrogen and halogen bonds can be exploited in crystal engineering to design solids with specific structures and properties. rsc.orgrsc.orguc.pt By co-crystallizing this compound with other molecules capable of forming these non-covalent interactions, it may be possible to create novel crystalline materials with interesting optical or electronic properties. The study of hydrogen bonding in o-nitrophenol and p-nitrophenol provides a basis for understanding the potential interactions in this compound. youtube.com
Self-Assembly: The self-assembly of molecules into well-defined nanostructures is a bottom-up approach to creating functional materials. The interplay of hydrophobic and hydrophilic interactions, along with the specific non-covalent interactions mentioned above, could drive the self-assembly of this compound derivatives into structures such as nanofibers, vesicles, or gels. The study of self-assembly in halogen-substituted phenazines demonstrates how the type of halogen can dramatically influence the resulting morphology. organic-chemistry.org
| Supramolecular Application | Driving Forces | Potential Outcome |
| Crystal Engineering | Hydrogen bonding, halogen bonding, π-π stacking. rsc.orgrsc.orguc.pt | Design of functional crystalline materials with tailored properties. |
| Self-Assembly | Interplay of non-covalent interactions and solvophobic effects. organic-chemistry.org | Formation of ordered nanostructures for applications in materials science. |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and chromatographic methods for characterizing 4-Bromo-3-fluoro-2-nitrophenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and assess electronic effects. Fluorine’s strong deshielding effect aids in resolving structural ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight validation and detects isotopic patterns from bromine (/) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>98%) and identify impurities (e.g., positional isomers) .
Q. What synthetic routes are effective for achieving high-purity this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with phenol derivatives, using nitration (HNO/HSO) followed by bromination (Br/Fe catalyst) and fluorination (e.g., Balz-Schiemann reaction).
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes isomers like 4-Bromo-2-fluoro-6-nitrophenol (CAS 320-76-3) .
- Quality Control : Validate purity via melting point analysis and cross-check with supplier specifications (e.g., 98% purity from Thermo Scientific) .
Q. How can researchers mitigate common impurities in this compound?
- Methodological Answer :
- Isomer Separation : Use preparative HPLC or fractional crystallization to resolve ortho/meta-substituted byproducts (e.g., 2-Bromo-3-fluoro-6-nitrophenol, CAS 1526-17-6) .
- Reaction Optimization : Control temperature during nitration to minimize polynitration byproducts. Monitor reaction progress via TLC .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : The nitro (-NO) and bromo (-Br) groups are electron-withdrawing, activating the para position for nucleophilic substitution. Fluorine’s inductive effect further polarizes the aromatic ring .
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and reactive sites. Compare with analogs like 4-Bromo-5-fluoro-2-nitrophenol (high antimicrobial activity) to rationalize reactivity trends .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer :
- Software Tools : Use SHELX (SHELXL/SHELXD) for structure refinement. For twinned crystals, employ TWINABS to scale data and resolve overlapping reflections .
- Validation : Cross-validate with ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding networks .
- Data Triangulation : Compare crystallographic results with spectroscopic data (e.g., NMR coupling constants) to confirm substituent geometry .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in halogenated nitrophenols?
- Methodological Answer :
- Comparative Bioactivity Assays : Test against analogs (e.g., 2-Fluoro-5-nitrobenzoic acid, 4-Bromo-5-fluoro-2-nitrophenol) to isolate substituent effects. Use microbial growth inhibition assays (e.g., MIC values) .
- QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
